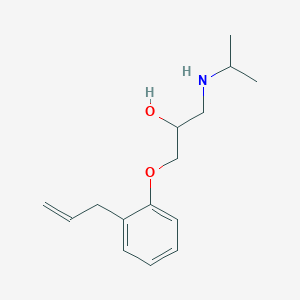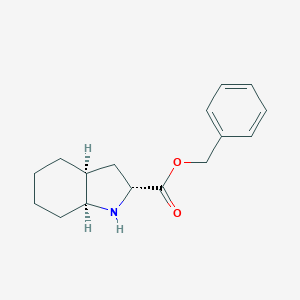
(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid benzyl ester is a chemical compound that has been the subject of extensive research due to its potential applications in the fields of medicine and pharmacology. It is a cyclic amino acid derivative that has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
((2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid benzyl ester)-Octahydro-1H-indole-2-carboxylic acid benzyl ester has been the subject of extensive research due to its potential applications in the fields of medicine and pharmacology. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism Of Action
The exact mechanism of action of ((2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid benzyl ester)-Octahydro-1H-indole-2-carboxylic acid benzyl ester is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes or proteins in the body. It has also been found to modulate the immune system and affect the production of certain cytokines.
Biochemical And Physiological Effects
((2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid benzyl ester)-Octahydro-1H-indole-2-carboxylic acid benzyl ester has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to have antiviral properties and may be effective in the treatment of viral infections. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been found to have neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using ((2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid benzyl ester)-Octahydro-1H-indole-2-carboxylic acid benzyl ester in lab experiments is its potential therapeutic applications. It has been found to exhibit a range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. This can make it difficult and time-consuming to produce the desired amount of the compound for research purposes.
Future Directions
There are several future directions for the research of ((2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid benzyl ester)-Octahydro-1H-indole-2-carboxylic acid benzyl ester. One area of research is the development of new drugs based on this compound. It has been found to exhibit a range of biological activities, which makes it a promising candidate for the development of new therapeutics. Another area of research is the study of the mechanism of action of this compound. Further research is needed to fully understand how it affects the body and how it can be used to treat various diseases. Additionally, more research is needed to explore the potential side effects of this compound and its safety for use in humans.
Synthesis Methods
The synthesis of ((2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid benzyl ester)-Octahydro-1H-indole-2-carboxylic acid benzyl ester is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Mannich reaction. This method involves the reaction of benzylamine, formaldehyde, and cyclohexanone to produce the desired product. Other methods of synthesis include the reduction of cyclic imines and the condensation of amino acids.
properties
CAS RN |
752955-02-5 |
|---|---|
Product Name |
(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid benzyl ester |
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
benzyl (2R,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2/t13-,14-,15+/m0/s1 |
InChI Key |
ARGCRCXTJMQKNA-SOUVJXGZSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@@H](N2)C(=O)OCC3=CC=CC=C3 |
SMILES |
C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3 |
synonyms |
(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Phenylmethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



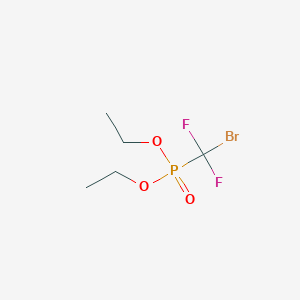
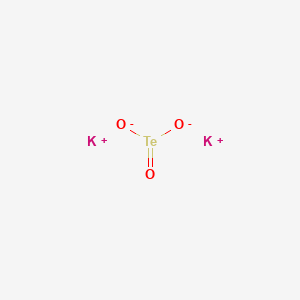
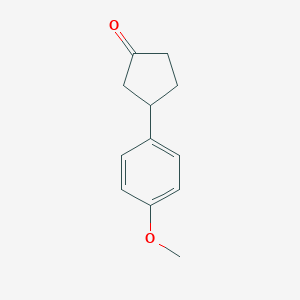




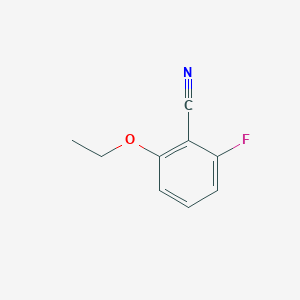


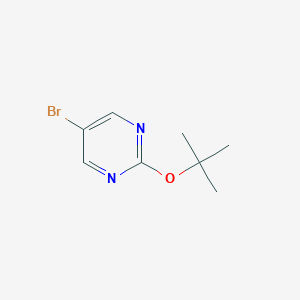
![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)

